
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid
Overview
Description
“(S)-3-Amino-3-(2-fluorophenyl)propanoic acid” is a compound with the molecular formula C9H9FO2 . It is also known by other names such as “3-(2-Fluorophenyl)propionic acid” and "Benzenepropanoic acid, 2-fluoro-" . The compound has a molecular weight of 168.16 g/mol .
Molecular Structure Analysis
The InChI code for the compound is "InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)" . The compound also has a Canonical SMILES representation: "C1=CC=C(C(=C1)CCC(=O)O)F" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 168.05865769 g/mol . The topological polar surface area of the compound is 37.3 Ų .Scientific Research Applications
Protein Research and Imaging Applications
Genetically Encoded Fluorescent Amino Acid : This amino acid has been used to introduce fluorophores selectively into proteins, aiding in the study of protein structure and dynamics. The fluorescent amino acid dansylalanine, similar in structure to (S)-3-Amino-3-(2-fluorophenyl)propanoic acid, was genetically encoded in yeast and used to monitor protein unfolding, highlighting its potential for biochemical and cellular studies of protein function (Summerer et al., 2006).
PET Radiopharmaceuticals for Brain Tumor Imaging : The (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid were synthesized and evaluated as potential radiopharmaceuticals for imaging brain tumors using positron emission tomography (PET). This study demonstrated the effectiveness of these compounds in providing higher tumor uptake and better tumor-to-brain ratios, showcasing their potential in medical imaging and diagnostics (McConathy et al., 2010).
Pharmaceutical Synthesis and Drug Design
Synthesis of Dipeptidyl Peptidase IV Inhibitors : The amino acid is a key intermediate in synthesizing Denagliptin, a dipeptidyl peptidase IV (DPP IV) inhibitor developed for treating type-2 diabetes mellitus. The synthesis process and its role in creating DPP IV inhibitors highlight the compound's significance in pharmaceutical manufacturing and drug design (Deng et al., 2008).
Chemical Biology and Imaging Studies : Fluorescent amino acids, including derivatives similar to (S)-3-Amino-3-(2-fluorophenyl)propanoic acid, are utilized as building blocks for labeling peptides and proteins. They have been instrumental in tracking protein-protein interactions and imaging biological processes in cells (Cheng et al., 2020).
Vibrational and Electronic Structure Analysis
- Density Functional Theory (DFT) Analysis : A study employed DFT to model the zwitterionic structures of 3-Amino-3-(4-fluorophenyl)propionic acid, a close relative of (S)-3-Amino-3-(2-fluorophenyl)propanoic acid. This research enhances understanding of the compound's vibrational modes, aiding in the synthesis and application in various scientific fields (Pallavi & Tonannavar, 2020).
Safety And Hazards
The safety data sheet for a related compound, “3-(2-Fluorophenyl)propionic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3S)-3-amino-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCLTSJQAQBNCE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



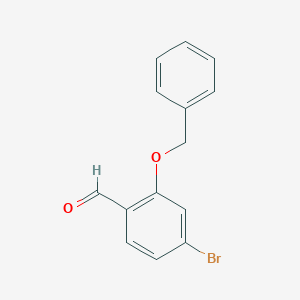
![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)
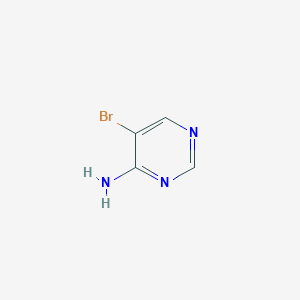
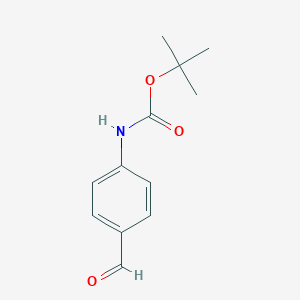
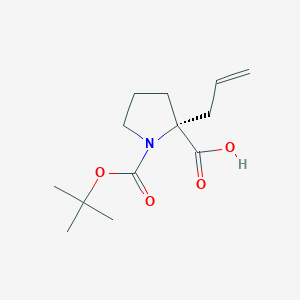
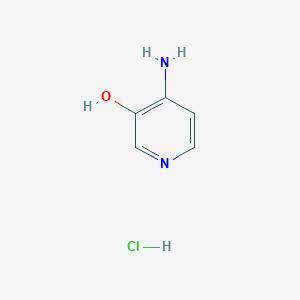
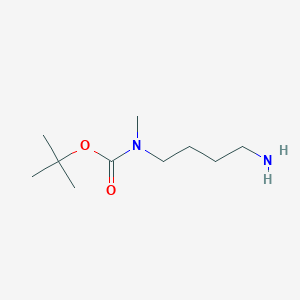
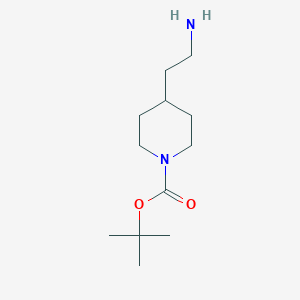
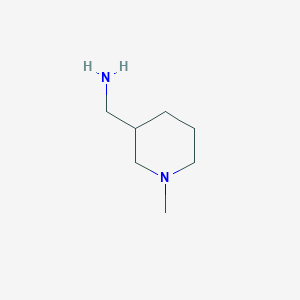
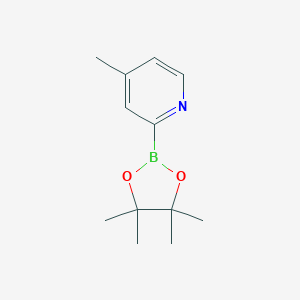
![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)


